

# Inavolisib discovery and preclinical development

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

## Molecular Mechanism of Action

**Inavolisib** was engineered as a highly selective ATP-competitive inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ) catalytic subunit p110 $\alpha$ , with a designed dual mechanism of action [1] [2].

- **Selective Inhibition:** Its molecular structure features a benzoxazepin-oxazolidinone scaffold that enables specific interactions within the ATP-binding pocket of PI3K $\alpha$ . Key interactions include hydrogen bonding with Val828 and conformation-specific recognition of mutant helical domains like E545, conferring over **300-fold selectivity** for PI3K $\alpha$  compared to other Class I isoforms (PI3K $\beta$ ,  $\delta$ , and  $\gamma$ ) [1] [2].
- **Mutant p110 $\alpha$  Degradation:** A defining characteristic of **Inavolisib** is its ability to induce selective degradation of mutant p110 $\alpha$  protein. This process is **Receptor Tyrosine Kinase (RTK)-dependent**. The binding of **Inavolisib** stabilizes an open conformation in mutant p110 $\alpha$ , exposing lysine residues for ubiquitination. Concurrently, pathway inhibition relieves negative feedback on RTKs, promoting the recruitment of E3 ubiquitin ligases and subsequent proteasomal degradation of the mutant protein [3] [2].

The diagram below illustrates this unique dual mechanism.



[Click to download full resolution via product page](#)

## Preclinical Characterization and Optimization

The following tables summarize key preclinical data that established the pharmacologic profile of **Inavolisib** and supported its advancement to clinical trials.

Table 1: In Vitro Biochemical and Cellular Profile of Inavolisib [1] [3] [2]

| Parameter                                     | Finding                                                            | Significance                                                    |
|-----------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------|
| PI3K $\alpha$ IC <sub>50</sub>                | 0.038 nM (H1047R mutant)                                           | High potency against common oncogenic mutant                    |
| Selectivity (vs. PI3K $\beta/\delta/\gamma$ ) | >300-fold                                                          | Minimizes off-target toxicity potential                         |
| Mechanism of Degradation                      | RTK-dependent, proteasome-mediated (e.g., NEDD4L ligase)           | Sustained pathway suppression by reducing target protein levels |
| Degradation Selectivity                       | ~80-90% reduction in mutant p110 $\alpha$ vs. ~15-25% in wild-type | High therapeutic index for PIK3CA-mutated tumors                |
| Cellular Effects                              | Inhibition of p-AKT, reduced proliferation, induced apoptosis      | Confirms on-target mechanism and anti-tumor efficacy            |

Table 2: In Vivo Pharmacokinetic and Efficacy Profile (Preclinical Models) [1] [4] [2]

| Parameter              | Finding                                                     | Significance                                                |
|------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Oral Bioavailability   | High (76% in humans) [4]                                    | Favorable for oral dosing                                   |
| In Vivo Exposure       | Excellent                                                   | Supports once-daily dosing regimen                          |
| Efficacy in Xenografts | Significant tumor growth inhibition in PIK3CA-mutant models | Proof-of-concept for anti-tumor activity                    |
| Duration of Action     | p-AKT suppression sustained for >72 hours post-dose         | Correlates with durable degradation of mutant p110 $\alpha$ |
| Synergy with CDK4/6i   | Enhanced efficacy in combination with palbociclib [2]       | Rationale for clinical combination regimen                  |

## Discovery and Optimization Workflow

The discovery of **Inavolisib** was a structure-based drug design campaign focused on achieving mutant selectivity and optimal drug-like properties.



[Click to download full resolution via product page](#)

Key milestones in this workflow included [1]:

- **Lead Identification:** Starting from a benzoxazepin-oxazolidinone scaffold.
- **Selectivity Optimization:** Using structural insights to engineer compounds with >300-fold selectivity for PI3K $\alpha$  over other isoforms.
- **Degradation Mechanism:** The serendipitous discovery and subsequent mechanistic elucidation of the mutant-selective p110 $\alpha$  degradation capability, a key differentiator from earlier PI3K inhibitors [3].
- **PK Optimization:** Fine-tuning of the molecule to achieve excellent in vivo exposure and a pharmacokinetic profile suitable for once-daily oral dosing.
- **In Vivo Validation:** Demonstration of significant efficacy in PIK3CA-mutant xenograft models, both as a monotherapy and in combination with other agents.

## Rationale for Combination with CDK4/6 Inhibitors

The PI3K and CDK4/6 pathways are highly interconnected in hormone receptor-positive (HR+) breast cancer, creating a strong biological rationale for combination therapy [5] [2].

- **Overcoming Resistance:** **PIK3CA mutations** are a known mechanism of resistance to CDK4/6 inhibitors. Combining these agents simultaneously targets two key oncogenic drivers.
- **Synergistic Signaling Blockade:** Preclinical studies show that the combination of **Inavolisib** and palbociclib achieves a more profound and sustained **cell cycle arrest** and enhances apoptosis by coordinately suppressing the pRB-E2F and mTORC1/2 signaling axes [2].
- **Preclinical Validation:** This combination strategy demonstrated significant antitumor activity in various PIK3CA-mutated xenograft models, providing a direct rationale for the INAVO120 Phase III clinical trial design [2].

## Current Status and Further Research

The successful preclinical development of **Inavolisib** led to its **first FDA approval in October 2024** for use with palbociclib and fulvestrant in PIK3CA-mutated, HR+/HER2- advanced breast cancer [6] [7]. This approval was based on the Phase III INAVO120 trial, which showed the regimen significantly improved progression-free survival [7] [8].

Research continues to fully elucidate the precise molecular partners involved in the degradation mechanism and to explore **Inavolisib**'s efficacy in other PIK3CA-mutated solid tumors [3]. Several Phase III trials (e.g., INAVO121, INAVO122, INAVO123) are ongoing to evaluate its utility in other breast cancer settings [9] [8].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Discovery of GDC-0077 (Inavolisib), a Highly ... - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Mechanistic optimization of inavolisib combined with CDK4 ... [frontiersin.org]
3. RTK-Dependent Inducible Degradation of Mutant PI3K $\alpha$  ... [pubmed.ncbi.nlm.nih.gov]
4. Inavolisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Proposed Mechanism of Action for Itovebi (inavolisib) [itovebi-hcp.com]
6. : First Approval | Drugs Inavolisib [link.springer.com]
7. FDA approves inavolisib with palbociclib and fulvestrant for ... [fda.gov]
8. ASCO 2025 : Inavolisib -palbociclib-fulvestrant... - Oncology Central [oncology-central.com]
9. - Wikipedia Inavolisib [en.wikipedia.org]

To cite this document: Smolecule. [Inavolisib discovery and preclinical development]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528759#inavolisib-discovery-and-preclinical-development>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)